2-(Trifluoromethoxy)isoindoline-1,3-dione
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Overview
Description
2-(Trifluoromethoxy)isoindoline-1,3-dione is a chemical compound with the molecular formula C9H4F3NO3
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 2-(Trifluoromethoxy)isoindoline-1,3-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindoline derivatives, while substitution reactions can produce a variety of functionalized isoindoline compounds .
Scientific Research Applications
2-(Trifluoromethoxy)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Medicine: It is investigated for its potential therapeutic properties, including its role as a ligand for specific receptors and its ability to modulate biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Trifluoromethoxy)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives with different substituents, such as:
- 2-(Methoxy)isoindoline-1,3-dione
- 2-(Ethoxy)isoindoline-1,3-dione
- 2-(Chloromethoxy)isoindoline-1,3-dione
Uniqueness
The presence of the trifluoromethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced metabolic stability. These properties can make the compound more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C9H4F3NO3 |
---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
2-(trifluoromethoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H |
InChI Key |
DEBDHIMLZUJSMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(F)(F)F |
Origin of Product |
United States |
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